Octahydro-1H-inden-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-inden-1-one typically involves the hydrogenation of 1-indanone under high pressure and temperature conditions . The reaction is catalyzed by metals such as palladium or platinum, which facilitate the addition of hydrogen atoms to the double bonds of the indanone ring, resulting in the formation of the saturated ketone .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where 1-indanone is subjected to hydrogenation in the presence of a metal catalyst. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Octahydro-1H-inden-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Octahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Indanone: The unsaturated precursor of Octahydro-1H-inden-1-one.
Hexahydro-1-indanone: Another name for this compound.
Bicyclo[4.3.0]nonan-7-one: Another structural isomer.
Uniqueness
This compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated counterparts . This saturation makes it more stable and less reactive under certain conditions, making it valuable in specific industrial and research applications .
Properties
CAS No. |
16783-22-5 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2 |
InChI Key |
ATKSQUYIHKMKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC2=O |
Origin of Product |
United States |
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